molecular formula C11H14ClNO3 B3038903 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide CAS No. 928713-27-3

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Cat. No.: B3038903
CAS No.: 928713-27-3
M. Wt: 243.68 g/mol
InChI Key: JFRSJSADGNJHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of acetamide, featuring a chloro group and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide typically involves the reaction of 2,4-dimethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dimethoxybenzylamine+Chloroacetyl chlorideThis compound+HCl\text{2,4-Dimethoxybenzylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethoxybenzylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-N-(2,4-dimethoxybenzyl)acetamide.

Scientific Research Applications

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxybenzyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,3-dimethoxybenzyl)acetamide
  • 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-Chloro-N-(2,4-dimethoxybenzyl)acetamide is unique due to the specific positioning of the chloro and dimethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-4-3-8(10(5-9)16-2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRSJSADGNJHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dimethoxybenzylamine (1.50 mL, 10.0 mmol) and triethylamine (2.00 mL, 14.3 mmol) in tetrahydrofuran (20 mL) at 0° C. was added chloroacetyl chloride (0.80 mL, 10 mmol). The reaction was then stirred at 0° C. for three hours. The crude reaction mixture was partitioned between ethyl acetate and water, and the organic layer dried over brine and magnesium sulfate, filtered, and evaporated in vacuo to yield 2.2074 g (91%) of N-(2,4-Dimethoxy-benzyl)-2-chloro-acetamide which was carried forward without purification. LCMS (Method E, ESI): RT=1.43 min, m+H=244.2
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2,4-dimethoxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.